4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine
Description
4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine is a complex organic compound with a unique structure that includes a fluorophenyl group and a prop-2-enoxyphenyl group attached to a dihydropyridine ring
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO/c1-2-15-24-21-6-4-3-5-19(21)16-23-13-11-18(12-14-23)17-7-9-20(22)10-8-17/h2-11H,1,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLUZWZGIDPAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCC(=CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-fluorophenyl and 2-prop-2-enoxyphenyl intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and cyclization. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a drug candidate.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is explored for use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-1-[(2-hydroxyphenyl)methyl]-3,6-dihydro-2H-pyridine
- 4-(4-fluorophenyl)-1-[(2-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine
- 4-(4-fluorophenyl)-1-[(2-ethoxyphenyl)methyl]-3,6-dihydro-2H-pyridine
Uniqueness
4-(4-fluorophenyl)-1-[(2-prop-2-enoxyphenyl)methyl]-3,6-dihydro-2H-pyridine is unique due to the presence of the prop-2-enoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
